Beryllium carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
beryllium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Be/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUQRSWEONVBES-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].C(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BeCO3, CBeO3 | |
| Record name | beryllium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Beryllium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884573 | |
| Record name | Carbonic acid, beryllium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.021 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13106-47-3 | |
| Record name | Beryllium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, beryllium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, beryllium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BERYLLIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBA86J65UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Beryllium Carbonate Compounds
Conventional Synthetic Routes for Beryllium Carbonate
Conventional methods for synthesizing this compound typically involve precipitation from aqueous solutions. However, these routes are often complicated by the chemical properties of the beryllium ion.
Precipitation from Aqueous Solutions of Beryllium Salts
Basic this compound Formation
The most commonly synthesized form of this compound through aqueous precipitation is basic this compound. nih.govwikipedia.org This mixed salt, with the general formula Be₂CO₃(OH)₂, contains both carbonate and hydroxide (B78521) ions. nih.govwikipedia.org It is prepared by reacting a beryllium salt, such as beryllium sulfate (B86663) (BeSO₄), with a carbonate source like ammonium (B1175870) carbonate ((NH₄)₂CO₃) or sodium carbonate. nih.govwikipedia.org The resulting precipitate is a gelatinous substance that can be filtered and dried. nih.gov It is believed that in older literature, references to "this compound" were likely referring to this basic form. wikipedia.org
The reaction proceeds as follows: 2BeSO₄ + 2(NH₄)₂CO₃ + H₂O → Be₂CO₃(OH)₂ + 2(NH₄)₂SO₄ + CO₂
Controlling the pH and temperature during the reaction is crucial to prevent premature decomposition of the product. For instance, the precipitate can be formed by boiling a solution containing a beryllium salt and excess ammonium carbonate. nih.gov
Challenges in Anhydrous and Hydrated Form Synthesis
Synthesizing pure anhydrous (BeCO₃) and hydrated (BeCO₃·4H₂O) this compound via conventional aqueous methods is exceptionally challenging. The anhydrous form is reportedly unstable, readily decomposing into beryllium oxide (BeO) and carbon dioxide (CO₂). nih.govwikipedia.org To maintain its stability, it must be stored under a carbon dioxide atmosphere. nih.govwikipedia.org
Attempts to produce the tetrahydrate by bubbling carbon dioxide through a solution of beryllium hydroxide (Be(OH)₂) have also resulted in an unstable product. nih.govwikipedia.org The strong polarizing power of the small Be²⁺ ion in aqueous solution leads to the formation of hydrated or hydroxylated phases rather than a simple carbonate. Cationic beryllium salts hydrolyze in water, forming insoluble hydroxides or hydrated complexes at pH values between 5 and 8. nih.gov This inherent tendency to form hydroxides complicates the isolation of pure anhydrous or hydrated this compound from aqueous solutions.
Advanced High-Pressure/High-Temperature Synthesis of Anhydrous this compound
To overcome the limitations of conventional synthesis, advanced techniques employing extreme conditions have been developed to produce anhydrous this compound.
Laser-Heated Diamond Anvil Cell Techniques for BeCO₃ Synthesis
A significant breakthrough in the synthesis of anhydrous this compound has been the use of laser-heated diamond anvil cells (LH-DAC). researchgate.net This technique allows for the creation of extreme static pressures and temperatures, providing the necessary conditions for the direct synthesis of compounds that are otherwise unstable. hawaii.edu In this method, a sample is compressed between two diamonds to high pressures and then heated by a focused laser beam. hawaii.edumdpi.com
Researchers successfully synthesized anhydrous this compound by reacting beryllium oxide (BeO) with carbon dioxide (CO₂) at pressures of approximately 20(2) GPa and temperatures of 1500(200) K within a laser-heated diamond anvil cell. researchgate.net This method bypasses the issues associated with aqueous solutions and allows for the direct formation of the anhydrous compound. researchgate.net The resulting BeCO₃ was found to be recoverable to ambient conditions, indicating a degree of stability once formed. researchgate.net
Reaction Pathways of Beryllium Oxide and Carbon Dioxide under Extreme Conditions
Under the high-pressure and high-temperature conditions generated in a laser-heated diamond anvil cell, beryllium oxide and carbon dioxide react directly to form anhydrous this compound. researchgate.net
The reaction can be represented as: BeO + CO₂ → BeCO₃
This synthesis was investigated in a pressure range between 10 GPa and 20 GPa. researchgate.net The formation of BeCO₃ was confirmed through in-situ analysis using techniques such as synchrotron single-crystal X-ray diffraction and Raman spectroscopy. researchgate.net The experimental results were further supported by density functional theory (DFT) calculations. researchgate.net This direct reaction pathway under extreme conditions represents a novel and effective method for producing the previously elusive anhydrous this compound. researchgate.net
Exploratory Wet Chemical Methods for this compound Precursors
Wet chemical techniques are instrumental in producing fine, high-purity ceramic powders. For this compound, these methods are primarily investigated for their potential to yield precursors that, upon calcination, transform into beryllium oxide (BeO) with desirable characteristics for ceramic applications. The thermal decomposition of this compound to beryllium oxide is a key reaction in this process. chemicalbook.inwikipedia.org
Co-precipitation Techniques in Ceramic Synthesis
Co-precipitation is a widely utilized technique in the synthesis of ceramic powders, enabling the production of homogeneous, multi-component materials. In the context of this compound, which involves a single cation, the process is more accurately described as precipitation. This method is crucial for producing basic this compound, a common precursor for BeO ceramics.
The precipitation of basic this compound can be achieved by treating a beryllium salt solution with a precipitating agent. For instance, a historical method involves the purification of an ammonium this compound solution, which is then boiled to precipitate beryllium basic carbonate. google.com This precipitated carbonate is typically an intermediate, which can then be converted to beryllium hydroxide through a pressure hydrolysis step or directly calcined to form beryllium oxide powder. google.com
The underlying principle of precipitation in ceramic synthesis is to create a supersaturated solution from which the desired compound nucleates and grows. The characteristics of the resulting powder, such as particle size and morphology, are influenced by factors like pH, temperature, and the concentration of reactants. utah.edusciopen.com While the term "co-precipitation" often implies the simultaneous precipitation of multiple metal ions to achieve atomic-level mixing in the precursor, for single-cation systems like this compound, the focus is on controlling the precipitation conditions to obtain a powder with optimal properties for subsequent ceramic processing. utah.edu The goal is to produce fine, reactive powders that can be sintered at lower temperatures to form dense ceramic bodies. google.com
A typical industrial process involves dissolving beryllium hydroxide, extracted from ore, in sulfuric acid. atamanchemicals.com From this solution, precursors can be precipitated. The production of beryllium oxide powders with controlled morphology and quality can be achieved by calcining beryllium hydroxide that has been precipitated from solutions like ammonium this compound. google.com
Sol-Gel Processing Investigations
Sol-gel processing is a versatile wet-chemical technique for fabricating glassy and ceramic materials from a chemical solution or "sol." wikipedia.org This method allows for the creation of highly pure and homogeneous materials at relatively low temperatures. The process involves the transition of a system from a liquid sol into a solid gel phase.
In the context of beryllium-containing ceramics, sol-gel methods have been explored to produce fine beryllium oxide nanopowders. A common approach is the polymeric sol-gel route, where a metal salt is chelated with an organic acid. For example, beryllium sulfate tetrahydrate (BeSO₄·4H₂O) has been used as a beryllium precursor, with citric acid acting as a chelating agent. cu.edu.tr This chelation helps to ensure mixing of the cations at a molecular level within the sol. cu.edu.tr The process typically involves hydrolysis and polycondensation reactions of the precursors, which can be metal alkoxides or metal salts. wikipedia.orggoogle.com
The key steps in a typical sol-gel process are:
Hydrolysis: Metal precursors react with water to form hydroxyl groups. azonano.com
Condensation: The hydroxylated precursors react with each other to form a three-dimensional network of metal-oxygen-metal bonds, resulting in a gel. azonano.com
The reaction kinetics can be controlled by adjusting parameters such as the pH, temperature, and the water-to-precursor ratio. google.comazonano.com
A modified sol-gel technique, known as the Pechini method, has been successfully adapted for the synthesis of beryllium oxide thin films. mdpi.com This method involves the chelation of metal cations (from a precursor like beryllium sulfate) with a hydroxycarboxylic acid, such as citric acid. An alcohol, like ethylene (B1197577) glycol, is then added to polyesterify the chelated complexes, forming a polymeric resin. Upon heating, this resin decomposes, yielding the desired oxide. mdpi.com
Researchers have investigated the influence of various parameters in the sol-gel synthesis of BeO. For instance, in a modified Pechini synthesis for BeO thin films, the ratio of citric acid to beryllium sulfate and the final sintering temperature were found to significantly affect the surface morphology and grain size of the resulting BeO layer. mdpi.com Another study on the sol-gel synthesis of BeO nanopowders utilized a polyacrylamide gel method, where the properties of the final powder were influenced by the conditions of the gel formation. researchgate.net
The sol-gel approach offers the advantage of producing highly reactive, nanosized powders that can be sintered into dense ceramics at lower temperatures than powders produced by conventional methods. google.com
Structural Elucidation and Crystallographic Investigations of Beryllium Carbonate Polymorphs
Anhydrous Beryllium Carbonate Crystal Structures
Anhydrous this compound has been synthesized and characterized in at least two distinct crystal structures, each exhibiting different coordination environments for the beryllium cation. These polymorphs are a trigonal phase with the P3121 space group and a calcite-type structure with the R3̅c space group.
Anhydrous this compound was synthesized in a laser-heated diamond anvil cell at pressures around 20 GPa and temperatures of approximately 1500 K. researchgate.netrsc.org This polymorph crystallizes in the acentric, trigonal space group P3121. researchgate.netrsc.orgrsc.org The synthesis and characterization of this phase filled a significant gap, as it was the last missing member of the alkaline earth metal carbonate family to be structurally determined. researchgate.netrsc.org This structure is notable as it represents a new topology not previously observed in other carbonates. researchgate.netrsc.orgrsc.org The acentric nature of the P3121 space group was confirmed by second harmonic generation (SHG) measurements. researchgate.netrsc.org This polymorph can be recovered to ambient conditions without undergoing a phase transition. researchgate.netrsc.orgrsc.org
A defining feature of the P3121 this compound structure is the coordination of the beryllium cations. researchgate.netrsc.org Due to the very small ionic radius of the Be²⁺ cation (0.27 Å in 4-fold coordination), it is coordinated by four oxygen atoms, forming almost ideally shaped BeO₄ tetrahedra. researchgate.netrsc.org This tetrahedral coordination is a significant deviation from other alkaline earth metal carbonates like magnesite (MgCO₃) or calcite (CaCO₃), where the larger cations are typically coordinated by six or more oxygen atoms. rsc.orgresearchgate.net The Be-O bond distances within these tetrahedra range from 1.55(1) Å to 1.61(1) Å. rsc.orgresearchgate.net This four-fold coordination for beryllium in a simple carbonate was a novel discovery. researchgate.netrsc.org
Table 1: Crystallographic Data for Acentric Trigonal BeCO₃ (P3121)
| Parameter | Value |
| Space Group | P3121 researchgate.netrsc.orgrsc.org |
| Crystal System | Trigonal researchgate.netrsc.org |
| Z (Formula units per unit cell) | 3 researchgate.netrsc.orgrsc.org |
| Beryllium Coordination | 4 (BeO₄ Tetrahedra) researchgate.netrsc.orgrsc.org |
| Carbonate Group | Isolated, trigonal-planar researchgate.netrsc.orgrsc.orgrsc.org |
| Synthesis Pressure | ~20 GPa researchgate.netrsc.org |
| Synthesis Temperature | ~1500 K researchgate.netrsc.org |
At higher pressures, between 30 GPa and 80 GPa, a different polymorph of anhydrous this compound with a calcite-type crystal structure has been synthesized. acs.orgnih.gov This high-pressure phase crystallizes in the trigonal R3̅c space group, which is the same space group as the common mineral calcite (CaCO₃). acs.orgnih.govwikipedia.orgmaterialsproject.org The formation of this structure aligns with the "pressure coordination rule," which predicts that coordination numbers tend to increase with pressure. researchgate.net
In a significant departure from the lower-pressure polymorph, the beryllium atoms in the R3̅c structure are six-fold coordinated by oxygen atoms, forming [BeO₆] octahedra. acs.orgnih.govresearchgate.net This is a rare coordination environment for beryllium, which almost universally favors tetrahedral coordination. d-nb.info The formation of BeO₆ octahedra in this carbonate structure marks it as the first this compound to exhibit this feature. acs.orgnih.govfigshare.com The transition from BeO₄ tetrahedra in the P3121 phase to BeO₆ octahedra in the R3̅c phase is a direct consequence of the increased pressure during synthesis. researchgate.net
Similar to the P3121 polymorph and other calcite-type carbonates, the R3̅c structure of Be[CO₃] features trigonal-planar [CO₃]²⁻ groups. acs.orgnih.govresearcher.life In the calcite structure, these planar carbonate groups are arranged in layers perpendicular to the c-axis. researchgate.net The orientation of the carbonate groups alternates in adjacent layers. researchgate.net
Table 2: Crystallographic Data for Calcite-Type Be[CO₃] (R3̅c)
| Parameter | Value |
| Space Group | R3̅c acs.orgnih.gov |
| Crystal System | Trigonal materialsproject.org |
| Z (Formula units per unit cell) | 6 acs.orgnih.gov |
| Beryllium Coordination | 6 (BeO₆ Octahedra) acs.orgnih.govresearchgate.net |
| Carbonate Group | Trigonal-planar acs.orgnih.gov |
| Synthesis Pressure | 30–80 GPa acs.orgnih.gov |
Six-Fold Coordination of Beryllium (BeO6 Octahedra)
Phase Transitions and Ambient Condition Recoverability of High-Pressure Forms
Recent research has successfully synthesized anhydrous this compound, BeCO₃, through the reaction of beryllium oxide (BeO) with carbon dioxide (CO₂) using a laser-heated diamond anvil cell. researchgate.netrsc.org This synthesis was achieved under conditions of moderate pressure at 20(2) GPa and high temperature at 1500(200) K. researchgate.netrsc.org Synchrotron single-crystal X-ray diffraction data revealed that this high-pressure form of BeCO₃ crystallizes in the acentric, trigonal space group P3₁21. researchgate.netrsc.orgresearcher.life The crystal structure is characterized by the presence of isolated, trigonal-planar [CO₃]²⁻ groups and BeO₄ tetrahedra, a novel topology not previously observed in other carbonates. researchgate.netrsc.orgresearcher.life
A significant finding from these high-pressure studies is the ability of this anhydrous BeCO₃ polymorph to be recovered to ambient conditions. researchgate.netrsc.org Raman spectroscopy conducted during the decompression of the diamond anvil cell showed no evidence of a phase transition upon pressure release. researchgate.netrsc.org The Raman spectrum at ambient pressure confirmed that the P3₁21 structure is maintained, indicating its stability after synthesis at high pressure. researchgate.net
Theoretical first-principles calculations support these experimental findings and have also predicted a sequence of polymorphic transitions under pressure, with a transformation from an Ama2 structure to the experimentally observed P3₁21 phase at approximately 4.5 GPa, and a further transition to a calcite-type R-3c structure at a much higher pressure of 36 GPa.
| Parameter | Value |
|---|---|
| Synthesis Pressure | 20(2) GPa |
| Synthesis Temperature | 1500(200) K |
| Crystal System | Trigonal |
| Space Group | P3₁21 |
| Key Structural Units | Isolated [CO₃]²⁻ groups and BeO₄ tetrahedra |
| Recoverability | Stable at ambient conditions |
Hydrated and Basic this compound Structural Characterization
Tetrahydrate Forms and Transient Existence
This compound can exist in a hydrated form, specifically as a tetrahydrate (BeCO₃·4H₂O). nih.govwikipedia.org This form is reportedly produced when carbon dioxide is bubbled through a solution of beryllium hydroxide (B78521) (Be(OH)₂). nih.govwikipedia.org However, much like the anhydrous form stored outside of a CO₂ atmosphere, the tetrahydrate is known to be unstable. nih.gov Its existence is considered transient, making detailed structural characterization challenging. This instability is a recurring theme in the chemistry of simple beryllium carbonates. nih.gov
Basic this compound Structural Motifs
Basic this compound is a mixed salt that incorporates both carbonate and hydroxide ions. nih.govwikipedia.orgt3db.ca It can be synthesized through the reaction of beryllium sulfate (B86663) with ammonium (B1175870) carbonate and is represented by the formula Be₂CO₃(OH)₂. nih.govwikipedia.orgt3db.ca
Insight into the structural motifs of complex beryllium carbonates has been provided by the discovery of the first natural this compound mineral, niveolanite. arizona.edumindat.org The idealized formula for niveolanite is NaBe(CO₃)(OH)·1–2H₂O. arizona.edu Its crystal structure, determined using synchrotron radiation, reveals a new structure type. arizona.eduresearchgate.net The structure consists of isolated, infinite chains of BeO₂(OH)₂ tetrahedra that are linked through common hydroxide groups. arizona.eduresearchgate.net Two other vertices of each beryllium tetrahedron are shared with carbonate (CO₃) groups, creating a unique arrangement. arizona.eduresearchgate.net These chains of beryllium tetrahedra are aligned along the c-axis of the crystal. arizona.edu This discovery demonstrates a key structural possibility for how beryllium, carbonate, and hydroxide groups can arrange in a stable mineral form. researchgate.net
Spectroscopic and Advanced Analytical Characterization Techniques in Beryllium Carbonate Research
Vibrational Spectroscopy for Structural and Chemical Bonding Analysis
Vibrational spectroscopy, encompassing Raman and Fourier-Transform Infrared (FTIR) techniques, provides detailed insights into the molecular vibrations within beryllium carbonate, offering a window into its structural arrangement and the nature of its chemical bonds.
Raman spectroscopy has been a crucial tool for confirming the synthesis and characterizing the structure of anhydrous this compound, especially in high-pressure synthesis experiments. researchgate.netrsc.org In studies where anhydrous BeCO₃ was synthesized from beryllium oxide (BeO) and carbon dioxide (CO₂) in a laser-heated diamond anvil cell, Raman spectroscopy was used in tandem with density functional theory (DFT) calculations to validate the resulting structure. researchgate.netrsc.orgrsc.org The experimental Raman spectra of the synthesized BeCO₃ showed excellent agreement with the spectra calculated via DFT, confirming the formation of the compound and its crystal structure. researchgate.netrsc.org
Key findings from Raman spectroscopic studies include:
The identification of a new, acentric, trigonal polymorph of BeCO₃ (space group P3₁21) synthesized at approximately 20 GPa and 1500 K. researchgate.netrsc.orgrsc.org The DFT-calculated Raman spectrum accurately reproduced the experimental data, supporting the determined crystal structure which features BeO₄-tetrahedra. researchgate.netrsc.org
The confirmation of a calcite-type crystal structure (space group R-3c) for BeCO₃ when synthesized at higher pressures (30-80 GPa), characterized by 6-fold coordinated beryllium atoms. figshare.com
The observation that the anhydrous BeCO₃ synthesized under high pressure can be recovered to ambient conditions without undergoing a phase transition, as confirmed by Raman measurements during decompression. rsc.orgrsc.org
The table below summarizes the key Raman peaks observed and calculated for the trigonal P3₁21 polymorph of BeCO₃ at ambient pressure after synthesis at high pressure. rsc.org
| Experimental Raman Shift (cm⁻¹) | Calculated Raman Shift (cm⁻¹) |
| ~250 | ~250 |
| ~500 | ~500 |
| ~750 | ~750 |
| ~1000 | ~1000 |
| ~1100 | ~1100 |
Note: The calculated shifts were rescaled by 2-6% to match the experimental data. rsc.org
While specific studies focusing solely on the decomposition kinetics of this compound using FTIR are not extensively detailed in the provided context, FTIR spectroscopy is a well-established technique for studying the kinetics of thermal decomposition in various materials. lmu.edu.ngsanu.ac.rsresearchgate.net The technique monitors changes in the infrared absorption bands corresponding to specific functional groups as a function of temperature or time. For this compound, this would involve tracking the disappearance of carbonate (CO₃²⁻) vibrational modes and the appearance of bands associated with beryllium oxide (BeO) as the decomposition proceeds. nih.gov
The general approach for studying decomposition kinetics with FTIR involves:
Heating the sample at a controlled rate or holding it at a specific temperature.
Continuously collecting FTIR spectra during the heating process.
Analyzing the intensity changes of characteristic infrared bands, such as the strong absorption bands of the carbonate group, to determine the rate of decomposition. acs.org
Kinetic parameters, such as activation energy, can be derived from this data using models like the Friedman or Avrami's theory. lmu.edu.ngresearchgate.net Although detailed kinetic data for BeCO₃ decomposition via FTIR is not available in the search results, the technique remains a powerful tool for such investigations. osti.gov
Raman Spectroscopy Applications in this compound Studies
X-ray Diffraction and Synchrotron-Based Techniques
X-ray diffraction (XRD) is the definitive method for determining the crystal structure of materials. For a compound like this compound, which exhibits polymorphism and can be synthesized as microcrystalline powders under extreme conditions, synchrotron-based XRD techniques are often necessary to obtain high-resolution data from small sample volumes. hitachihyoron.com
The determination of new this compound polymorphs has been made possible through the use of synchrotron single-crystal X-ray diffraction. researchgate.netrsc.orgfigshare.com This technique was instrumental in solving the crystal structure of the anhydrous BeCO₃ synthesized at high pressure and temperature. researchgate.netrsc.org
Recent research has successfully identified and characterized two distinct polymorphs:
Trigonal Polymorph (P3₁21): Synthesized at 20(2) GPa and 1500(200) K, this structure is acentric and is a new structure type not previously observed in carbonates. researchgate.netrsc.orgrsc.org It is characterized by isolated [CO₃]²⁻ groups and BeO₄-tetrahedra. researchgate.netrsc.org The unit cell parameters were determined to be a = 4.716 Å and c = 7.893 Å.
Calcite-Type Polymorph (R-3c): Formed at higher pressures between 30 and 80 GPa, this polymorph features 6-fold-coordinated beryllium atoms, a coordination not previously seen in beryllium carbonates. figshare.com
These discoveries, enabled by high-brilliance synchrotron sources, have filled a significant gap in the understanding of alkaline earth metal carbonates. rsc.org
In situ XRD allows for the real-time study of structural changes in a material as it is subjected to varying conditions, such as temperature. mdpi.com This is particularly valuable for observing thermal transformations, including decomposition. cambridge.org While specific in-situ XRD studies detailing the thermal transformation of this compound were not found, the methodology is well-suited for this purpose. semanticscholar.orgresearchgate.net A typical experiment would involve heating a this compound sample within an XRD-compatible furnace and collecting diffraction patterns at regular intervals. This would reveal the temperature at which the BeCO₃ structure begins to break down and the BeO phase starts to form, providing direct evidence of the transformation pathway. mdpi.comcambridge.org The use of a beryllium window in such experimental cells is common, as it is nearly transparent to X-rays. mtixtl.comosti.gov
Synchrotron radiation offers significant advantages for detecting and characterizing transient or intermediate species due to its high flux and brightness. hitachihyoron.comcsic.esresearchgate.net In the context of this compound research, synchrotron-based techniques could be applied to study the complex decomposition pathways or the formation of intermediate species during synthesis. For instance, during the thermal decomposition of basic this compound, which contains both carbonate and hydroxide (B78521) ions, synchrotron XRD or X-ray absorption spectroscopy (XAS) could potentially identify short-lived intermediate phases that may not be detectable with conventional laboratory equipment. nih.govcsic.es
In Situ X-ray Diffraction for Thermal Transformations
Mass Spectrometry Coupled with Thermal Analysis
The coupling of mass spectrometry with thermal analysis techniques provides a powerful approach for elucidating the decomposition pathways of this compound and identifying the evolved gaseous species.
Thermogravimetric analysis (TGA) is instrumental in studying the thermal stability and decomposition of this compound. By monitoring the change in mass of a sample as a function of temperature, TGA reveals the temperatures at which decomposition events occur and the extent of mass loss associated with each step.
The anhydrous form of this compound is known to be unstable, readily decomposing into beryllium oxide (BeO) and carbon dioxide (CO₂). nih.gov TGA studies show that the decomposition of this compound begins at a relatively low temperature. For instance, mass loss can be initiated at approximately 54°C, which corresponds to the melting point of the compound, followed by the evolution of carbon dioxide as the temperature increases.
Detailed TGA experiments conducted in both inert (100% N₂) and oxygen-containing (80% N₂/20% O₂) atmospheres reveal a multi-stage decomposition process. rsc.orgrsc.orgresearchgate.net A rapid initial mass loss is observed starting around 54°C, consistent with the melting of BeCO₃ and subsequent release of CO₂ from the liquid phase. rsc.orgnih.gov This is followed by a slower, more gradual mass loss at higher temperatures, from approximately 360°C to 700°C, which is attributed to the diffusion of evolved gases through the solid material. nih.gov By 1000°C in a nitrogen atmosphere, a significant portion of the initial mass, corresponding to the release of CO₂, has been lost. The decomposition reaction can be represented as:
BeCO₃(s) → BeO(s) + CO₂(g)
The presence of oxygen in the atmosphere does not significantly alter the decomposition pathway, as the TGA curves in both nitrogen and nitrogen/oxygen environments are nearly identical up to 730°C. rsc.orgrsc.orgresearchgate.net This indicates that the primary decomposition products are beryllium oxide and carbon dioxide, without the formation of other oxides or peroxides.
Basic this compound, with the formula Be₂(CO₃)(OH)₂, is a mixed salt containing both carbonate and hydroxide ions. nih.gov Its thermal decomposition is also studied using TGA to differentiate the mass losses corresponding to the evolution of water and carbon dioxide.
| Temperature Range (°C) | Observed Event | Evolved Gas | Atmosphere |
|---|---|---|---|
| Starting at ~54 | Melting and initial rapid decomposition | CO₂ | N₂ or N₂/O₂ |
| 360 - 700 | Slow, steady decomposition | CO₂ | N₂ or N₂/O₂ |
| > 700 | Continued decomposition towards BeO | CO₂ | N₂ |
To unequivocally identify the gaseous products released during the thermal decomposition of this compound, TGA is often coupled with a mass spectrometer (TGA-MS). This hyphenated technique allows for the real-time analysis of the evolved gases as a function of temperature.
As the this compound sample is heated in the TGA, the off-gases are transferred to the mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio (m/z). For the decomposition of this compound, the mass spectrometer would be tuned to monitor for signals corresponding to carbon dioxide (m/z = 44) and water (m/z = 18), particularly when analyzing basic this compound.
The data from the mass spectrometer can be correlated with the mass loss events observed in the TGA curve. For example, a significant increase in the ion current at m/z = 44 coinciding with a mass loss step in the TGA provides definitive evidence for the evolution of carbon dioxide. purdue.edu This technique is crucial for confirming the proposed decomposition pathways and ensuring that no unexpected or side reactions are occurring. researchgate.nettandfonline.com The synchronization of data from both instruments is critical for accurate quantitative analysis of the evolved gases. purdue.edu
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Advanced Spectrometric Methods for Beryllium Species Analysis
The accurate determination of beryllium, even at trace and ultra-trace levels, is critical in various scientific and industrial fields. Several advanced spectrometric techniques are employed for this purpose, each with its own set of advantages and limitations.
Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive and powerful technique for the determination of trace and ultra-trace concentrations of beryllium in various matrices. nih.govscilit.com The method involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (around 6,000–10,000 K), which atomizes and ionizes the beryllium atoms. nih.gov These ions are then extracted into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected. rsc.org
ICP-MS offers several advantages for beryllium analysis:
High Sensitivity: It can detect beryllium at parts-per-trillion (ppt) levels or lower, making it ideal for environmental and biological monitoring. nih.govanalytik-jena.fr
Specificity: As beryllium is monoisotopic (⁹Be), isobaric interferences are generally low. nih.gov
However, there are challenges associated with the ICP-MS analysis of beryllium:
High Ionization Potential: Beryllium has a high first ionization potential (9.3 eV), resulting in only about 70-75% ionization in a standard argon plasma. nih.govanalytik-jena.fr
Space-Charge Effects: As a very light element (9 amu), the analysis can be affected by space-charge effects within the ion beam. nih.govanalytik-jena.fr
Matrix Effects: The presence of other components in the sample can suppress the beryllium signal. nih.gov
To overcome these challenges, various strategies are employed, such as optimizing plasma conditions, using high-resolution ICP-MS (HR-ICP-MS) to improve precision, and implementing separation and preconcentration techniques. researchgate.net Recent studies have shown that HR-ICP-MS can achieve a precision of 0.1 to 1.4% for ⁹Be analysis in geological samples. researchgate.net
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique that can be used for the in-situ determination of beryllium in various materials, including alloys and soils. quantum-rx.com The fundamental principle of LIBS involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and creates a high-temperature plasma. spectroscopyonline.com As the plasma cools, the excited atoms and ions of beryllium emit light at characteristic wavelengths, which are collected and analyzed by a spectrometer.
Key features of LIBS for beryllium analysis include:
Rapid, In-Field Analysis: Handheld LIBS analyzers allow for real-time measurements outside of a traditional laboratory setting. rsc.org
Broad Elemental Coverage: LIBS can detect a wide range of elements, including light elements like beryllium that are challenging for other techniques. quantum-rx.comatomtrace.com
Minimal Sample Preparation: Often, the analysis can be performed directly on the material surface. atomtrace.com
Researchers have developed innovative LIBS-based methods to enhance the accuracy and sensitivity of beryllium determination. One such method is the combination of LIBS with molecular LIBS and molecular laser-induced fluorescence (LIBS-MLIBS-MLIF). spectroscopyonline.com This approach helps to overcome challenges like self-absorption effects that can occur with the commonly used beryllium ion doublet at 313.04–313.11 nm, especially at higher concentrations. spectroscopyonline.com By utilizing a non-resonant beryllium line at 457.27 nm, quantitative analysis can be extended to a wider concentration range. spectroscopyonline.com The limit of detection for beryllium in alloys using handheld LIBS can be as low as 5 ppm. quantum-rx.com
Direct determination of beryllium using X-ray fluorescence (XRF) spectrometry is practically impossible. acs.orgrsc.org This is due to beryllium's very low atomic number, which results in extremely long-wavelength characteristic X-rays and a very low fluorescent yield. rsc.orgrsc.orgresearchgate.net
To overcome this limitation, an indirect XRF method has been developed. acs.orgrsc.orgrsc.org This approach involves the chemical precipitation of beryllium from a solution as a complex salt. A common method is to precipitate beryllium as a hexamminecobalt(III) carbonatoberyllate complex: [Co(NH₃)₆][Be₂(OH)₃(CO₃)₂_H₂O)₂]·3H₂O. rsc.orgrsc.orgresearchgate.net
The procedure involves the following steps:
The beryllium-containing sample is brought into solution.
The beryllium is precipitated as the cobalt-containing complex.
The precipitate is filtered, collected on a membrane filter, and then the amount of cobalt in the precipitate is measured using XRF. acs.orgresearchgate.net
Since the stoichiometric ratio of beryllium to cobalt in the complex is known (Be:Co = 2:3), the concentration of beryllium can be determined by measuring the cobalt Kα X-ray line. rsc.orgrsc.org This indirect method offers several advantages:
Enables XRF Analysis: It allows for the determination of an element that is otherwise not directly measurable by XRF. rsc.org
Good Sensitivity: The stoichiometric ratio provides satisfactory sensitivity for beryllium determination. rsc.orgrsc.org
Simplified Calibration: Calibration can be performed using standard cobalt solutions, avoiding the need for toxic beryllium standards. rsc.orgrsc.org
Reduced Matrix Effects: The preparation of thin film samples on a filter minimizes self-absorption effects. acs.orgrsc.org
This indirect XRF method has a reported detection limit of 0.2 mg of beryllium and has been successfully applied to the determination of beryllium in copper-beryllium-cobalt alloys. acs.orgresearchgate.net
Thermodynamic Stability and Reaction Kinetics of Beryllium Carbonate Systems
Thermal Decomposition Pathways and Mechanisms of Beryllium Carbonate
This compound is notable for its thermal instability, particularly when compared to other alkaline earth metal carbonates. This instability dictates its decomposition pathways and the conditions required for its breakdown.
All carbonates within Group 2 of the periodic table undergo thermal decomposition to yield the corresponding metal oxide and carbon dioxide gas. chemguide.co.uk this compound follows this general reaction, breaking down into beryllium oxide (BeO) and carbon dioxide (CO₂). brainly.com The balanced chemical equation for this decomposition is:
BeCO₃(s) → BeO(s) + CO₂(g) brainly.com
The anhydrous form of this compound is particularly unstable. wikipedia.orgnih.gov Its decomposition can occur at relatively low temperatures, with some sources indicating a rapid breakdown around 54°C. This inherent instability necessitates that anhydrous this compound be stored under a carbon dioxide atmosphere to prevent it from decomposing into beryllium oxide and carbon dioxide. wikipedia.orgnih.gov The products of this decomposition, this compound and the resulting beryllium oxide, are both white solids. chemguide.co.uk
Thermogravimetric Analysis (TGA) has been employed to investigate the specific mechanism of carbon dioxide release from this compound. researchgate.netrsc.org This analysis reveals a stepwise process for the release of CO₂. When heated, this compound does not undergo a simple, one-step decomposition. Instead, the TGA results show distinct stages of mass loss, indicating a more complex breakdown pathway. rsc.org
Research has demonstrated that the decomposition begins near ambient temperatures and proceeds through stages as the temperature is increased. rsc.org The melting point of this compound is reported as 54°C, and it decomposes at 100°C. wikipedia.org The process of CO₂ release is intrinsically linked to these phase changes and temperature increases, highlighting a multi-step mechanism rather than a single decomposition event. researchgate.net
Decomposition to Beryllium Oxide and Carbon Dioxide
Comparative Thermal Stability Studies of Group 2 Carbonates
The thermal stability of carbonates in Group 2 (alkaline earth metals) exhibits a clear and consistent trend: stability increases as one moves down the group. chemguide.co.ukweebly.com Consequently, this compound is the least thermally stable, while barium carbonate is the most stable. weebly.com
| Compound | Decomposition Temperature (°C) |
| This compound (BeCO₃) | ~54 |
| Magnesium carbonate (MgCO₃) | ~350 |
| Calcium carbonate (CaCO₃) | ~900 |
| Strontium carbonate (SrCO₃) | ~1100-1494 americanelements.com |
| Barium carbonate (BaCO₃) | ~1450 indiamart.com |
Note: Decomposition temperatures can vary based on experimental conditions.
The trend in thermal stability is explained by the concept of ionic potential, or charge density, of the Group 2 cations. sundarbanmahavidyalaya.in Ionic potential is the ratio of a cation's charge to its radius (charge/radius). A small cation with a high charge has a high ionic potential, giving it significant polarizing power. sundarbanmahavidyalaya.inchemistryguru.com.sg
The Be²⁺ ion is the smallest cation in Group 2, and therefore has the highest charge density. chemguide.co.uklibretexts.org This high charge density gives it a strong ability to distort, or polarize, the large electron cloud of the neighboring carbonate anion (CO₃²⁻). chemistryguru.com.sglibretexts.org This polarization weakens the covalent C-O bonds within the carbonate ion. chemistryguru.com.sg As a result, less thermal energy is required to break these bonds and release carbon dioxide, making this compound thermally unstable. chemistryguru.com.sgsavemyexams.com
As you move down Group 2, from beryllium to barium, the size of the cation increases. chemistryguru.com.sg This leads to a decrease in charge density and polarizing power. chemistryguru.com.sgaakash.ac.in The larger cations at the bottom of the group have less of a distorting effect on the carbonate ion. chemguide.co.uklibretexts.org Consequently, the C-O bonds are not weakened as much, and more heat is required to decompose the carbonate. libretexts.org This results in the observed increase in thermal stability down the group. chemguide.co.ukweebly.com
The stability of Group 2 carbonates can also be analyzed from an energetic standpoint by considering the lattice enthalpies of the metal carbonates and the resulting metal oxides. chemguide.co.uklibretexts.org Lattice enthalpy is the energy released when one mole of an ionic crystal is formed from its gaseous ions; it is a measure of the strength of the ionic bonds. sundarbanmahavidyalaya.in
Both the lattice enthalpies of the carbonates and the oxides decrease down the group because the ionic radius of the cation increases, leading to weaker electrostatic attractions. physicsandmathstutor.com However, this decrease is not uniform. The oxide ion (O²⁻) is much smaller than the carbonate ion (CO₃²⁻). chemguide.co.uklibretexts.org Therefore, the change in cation size from Mg²⁺ to Ca²⁺, for example, represents a larger percentage increase in the inter-ionic distance in the oxide compared to the carbonate. chemguide.co.uklibretexts.org This means the lattice enthalpy of the oxides decreases more rapidly down the group than that of the carbonates. libretexts.org For this compound, the relatively small difference between its lattice enthalpy and the high lattice enthalpy of beryllium oxide contributes to its lower decomposition temperature compared to the other Group 2 carbonates.
Influence of Cation Ionic Potential on Thermal Stability
Thermodynamic Equilibrium Modeling of this compound Reactions
Thermodynamic equilibrium models are used to calculate the state of a chemical system when it has reached equilibrium. aqion.de For this compound, these models have been used to calculate the equilibrium constant (K) for its decomposition reaction, providing a quantitative measure of its tendency to release carbon dioxide. researchgate.netrsc.org
The equilibrium for the reaction BeO(s) + CO₂(g) ⇌ BeCO₃(s) has been calculated and compared with other alkali and alkaline earth carbonates. rsc.org These calculations, derived from the free energy of the reaction based on the enthalpies and entropies of the reactants and products, show that this compound has one of the largest equilibrium constants for the release of CO₂. rsc.orgrsc.org This indicates a strong thermodynamic favorability for decomposition, even at near-ambient temperatures. rsc.org This modeling confirms that this compound can release carbon dioxide with a relatively low thermal energy input, aligning with experimental observations of its instability.
Carbon Dioxide Binding and Release Equilibria (BeO-CO2-BeCO3 System)
The binding and release of carbon dioxide in the beryllium oxide-beryllium carbonate system are governed by the following reversible reaction:
BeO(s) + CO₂(g) ⇌ BeCO₃(s)
This equilibrium highlights the potential of beryllium oxide as a carbon capture material, reacting with gaseous carbon dioxide to form solid this compound. this compound is recognized for its exceptionally high capacity to store CO₂, capable of holding approximately 1.83 kg of CO₂ per kg of beryllium oxide. rsc.org This storage capacity is the highest among common inorganic carbonates, surpassing materials like calcium carbonate and lithium carbonate. rsc.orgrsc.orgresearchgate.net
Thermodynamically, this compound is notably unstable compared to other alkaline earth metal carbonates. doubtnut.comaakash.ac.in This instability is attributed to the small size and high charge density of the beryllium ion (Be²⁺), which exerts a strong polarizing effect on the larger carbonate ion (CO₃²⁻), weakening the carbon-oxygen bonds and facilitating decomposition. doubtnut.comchemguide.co.uk Consequently, anhydrous this compound is unstable at room temperature under a normal atmosphere and must be stored under a blanket of carbon dioxide to prevent its decomposition back into beryllium oxide and CO₂. rsc.orgrsc.orgtardigrade.in The system is sensitive to temperature, and this compound will begin to release CO₂ near ambient temperatures. rsc.org
Calculation of Equilibrium Constants for CO₂ Capture Processes
The efficiency of CO₂ capture and release is quantified by the equilibrium constant (K) for the decomposition reaction. For the this compound system, the equilibrium constant for CO₂ release has been calculated based on thermodynamic principles. rsc.orgresearchgate.net The calculation uses the standard Gibbs free energy change (ΔG°) of the reaction, which is determined from the enthalpies and entropies of the reactants (BeCO₃) and products (BeO and CO₂). rsc.orgresearchgate.net
The equilibrium constant provides a measure of the tendency of the carbonate to decompose at a given temperature. A higher equilibrium constant indicates a greater tendency to release CO₂. rsc.org Calculations show that this compound has the largest equilibrium constant for CO₂ release among all alkali and alkaline earth metal carbonates, signifying its ability to release carbon dioxide at significantly lower temperatures. rsc.orgresearchgate.net This characteristic makes it a thermodynamic model for low-temperature CO₂ capture and release cycles. rsc.org
The table below compares the CO₂ storage capacity of beryllium oxide with other common absorbents.
| Absorbent | Reaction | CO₂ Capacity (kg CO₂ per kg oxide) |
| Calcium oxide | CaO + CO₂ ⇌ CaCO₃ | 0.78 |
| Lithium oxide | Li₂O + CO₂ ⇌ Li₂CO₃ | 1.47 |
| Beryllium oxide | BeO + CO₂ ⇌ BeCO₃ | 1.83 |
| Data sourced from RSC Advances. rsc.orgrsc.org |
Kinetic Analysis of this compound Transformations
The kinetics of this compound's decomposition have been investigated using Thermogravimetric Analysis (TGA). rsc.orgresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition mechanism. rsc.org
TGA studies on this compound reveal a stepwise process for CO₂ release. rsc.orgdntb.gov.ua The analysis, conducted with a temperature ramp of 5°C per minute, shows that mass loss begins around 54°C, which corresponds to the melting point of BeCO₃. rsc.orgrsc.org The decomposition reaction is an exergonic, spontaneous process that accelerates with increasing temperature. rsc.org The release of CO₂ is significantly facilitated once the salt is in a molten state, as diffusion of the gas through a liquid is much more rapid than through a solid. rsc.org Rapid CO₂ evolution is observed at temperatures above its melting point, with decomposition occurring at approximately 100°C. rsc.orgamericanelements.com By 1000°C, the total mass loss corresponds to the complete evolution of CO₂ from the initial sample.
The TGA was performed in both an inert nitrogen atmosphere and an oxygen-containing atmosphere, with identical results up to 730°C. rsc.orgrsc.orgresearchgate.net This confirms that oxygen does not participate in the decomposition reaction. rsc.org
Summary of Thermal Decomposition Data for this compound
| Property | Value | Source |
|---|---|---|
| Melting Point | 54 °C | rsc.org |
| Decomposition Temperature | ~100 °C | rsc.orgamericanelements.com |
| TGA Heating Rate | 5 °C / minute | rsc.org |
Solution Chemistry and Complexation Equilibria of Beryllium Ii in Carbonate Systems
Hydrolysis and Speciation of Beryllium(II) in Aqueous Environments
The aqueous chemistry of beryllium(II) is characterized by its strong tendency to hydrolyze, a result of the high charge density of the small Be²⁺ ion. This hydrolysis leads to the formation of a variety of species, the distribution of which is heavily influenced by the pH of the solution.
In alkaline to hyperalkaline conditions, beryllium(II) forms anionic hydrolysis species. mdpi.comresearchgate.net As the pH increases, the concentration of beryllium can rise due to the formation of these anionic species in equilibrium with solid beryllium hydroxide (B78521) (α-Be(OH)₂(cr)). mdpi.com The predominant monomeric hydrolysis species in strongly alkaline solutions are Be(OH)₂(aq), Be(OH)₃⁻, and Be(OH)₄²⁻. researchgate.netfrontiersin.org The formation of these negatively charged species, such as Be(OH)₃⁻ and Be(OH)₄²⁻, is particularly significant in hyperalkaline environments. frontiersin.org Studies have confirmed the predominance of these monomeric species through slope analysis of solubility data and techniques like ⁹Be NMR. researchgate.net While older studies suggested the formation of species like Be₂O₃²⁻, more recent research points towards Be(OH)₂, Be(OH)₃⁻, and Be(OH)₄²⁻ as the dominant forms in alkaline solutions. researchgate.net
The speciation of beryllium in aqueous solutions is critically dependent on pH. researchgate.netescholarship.org At a pH below 4, the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is the dominant species. taylorandfrancis.comnih.gov As the pH rises, hydrolysis occurs, leading to the formation of various hydroxo species. nih.gov
The solubility of beryllium exhibits an amphoteric character, with a minimum solubility observed around pH 9.5. researchgate.netfrontiersin.org Below this pH, cationic hydrolysis species are formed, while above this pH, the formation of anionic hydrolysis species leads to an increase in solubility. mdpi.comresearchgate.net In the near-physiological pH range of approximately 4.5 to 5.5, the cyclic trimer [Be₃(OH)₃]³⁺ becomes a significant species. taylorandfrancis.comnih.gov Above pH 5.5, beryllium tends to precipitate as a polymeric hydroxide. nih.gov In highly alkaline conditions (pH > 11-12), beryllium solubility increases again due to the formation of anionic hydroxo complexes like Be(OH)₃⁻ and Be(OH)₄²⁻. frontiersin.orgresearchgate.netfrontiersin.org
The following table summarizes the key beryllium species at different pH ranges:
| pH Range | Predominant Beryllium Species |
| < 3.5 | [Be(H₂O)₄]²⁺ |
| 3.5 - 4.5 | [Be(OH)(H₂O)₃]⁺ |
| 4.5 - 5.5 | [Be₃(OH)₃(H₂O)₆]³⁺ |
| 6 - 11 | Be(OH)₂ (precipitate) |
| > 11 | Be(OH)₃⁻, Be(OH)₄²⁻ |
Formation of Anionic Hydrolysis Species
Formation and Characterization of Beryllium Carbonato Complexes
In the presence of carbonate, the solution chemistry of beryllium becomes even more complex, with the formation of various mixed hydroxo-carbonato complexes.
Studies have identified several ternary beryllium-hydroxo-carbonato complexes in aqueous solutions. In acidic to neutral solutions, both monomeric and polymeric species have been proposed. One study using e.m.f. techniques in a perchlorate (B79767) medium identified several mixed complexes, including [Be₃(OH)₃(CO₂)]³⁺, [Be₅(OH)₆(CO₂)]⁴⁺, [Be₆(OH)₉(CO₂)₂]³⁺, and Be(OH)₂(CO₂). rsc.org The stoichiometries of some of these complexes have been suggested as BeCO₃, [Be₃(OH)₂(HCO₃)]³⁺, and [Be₅(OH)₄(CO₃)]⁴⁺. rsc.org
In neutral to alkaline solutions, further complexation with carbonate occurs. rsc.org Potentiometric and solubility measurements have indicated the formation of species that can be written as [Be(OH)₂(CO₃)]²⁻. rsc.org Evidence also points towards the existence of a polynuclear complex with a stoichiometry of either [Be₃(OH)₃(CO₃)₃]³⁻ or [Be₃(OH)₄(CO₃)₃]⁴⁻. rsc.org Raman spectroscopy has been used to confirm that in the pH range of 7.15 to 11, the carbonate is present as CO₃²⁻ in the predominant complexes. rsc.org
The stability of beryllium-carbonate complexes has been investigated through various techniques, yielding stability constants for the proposed species. These constants are crucial for predicting the speciation of beryllium in carbonate-containing waters.
In acidic perchlorate media, the following stability constants for mixed hydroxo-carbonato complexes have been reported rsc.org:
log β₃₃₁ = –8.90 ± 0.02 for the equilibrium 3Be²⁺ + 3H₂O + CO₂(g) ⇌ [Be₃(OH)₃(CO₂)]³⁺ + 3H⁺
log β₅₆₁ = –17.24 ± 0.04 for the equilibrium 5Be²⁺ + 6H₂O + CO₂(g) ⇌ [Be₅(OH)₆(CO₂)]⁴⁺ + 6H⁺
log β₆₉₂ = –29.46 ± 0.06 for the equilibrium 6Be²⁺ + 9H₂O + 2CO₂(g) ⇌ [Be₆(OH)₉(CO₂)₂]³⁺ + 9H⁺
log β₁₂₁ = –10.4 ± 0.1 for the equilibrium Be²⁺ + 2H₂O + CO₂(g) ⇌ Be(OH)₂(CO₂) + 2H⁺
In neutral to alkaline perchlorate media, stability constants have been determined from both solubility and potentiometric measurements rsc.org:
From solubility measurements:
log β₁₃₁ = –16.82 ± 0.02
log β₁₄₁ = –24.2 ± 0.1
From potentiometric measurements:
log β₁₂₁ = –10.12 ± 0.06
log β₁₃₁ = –16.68 ± 0.08
log β₁₄₁ = –24.22 ± 0.04
log β₃₉₃ = –45.5 ± 0.5 or log β₃₁₀₃ = –52.0 ± 0.5 for the polynuclear species
Monomeric and Polymeric Carbonate-Containing Beryllium Species
Beryllium Solubility Equilibria in Complex Aqueous Media
The solubility of beryllium is significantly influenced by the composition of the aqueous medium, including the presence of carbonate and other ions. Beryllium compounds are generally insoluble at a biological pH of around 7. wikipedia.org However, beryllium hydroxide, Be(OH)₂, can dissolve in strongly alkaline solutions. wikipedia.org
The solubility of beryllium carbonate itself is a key factor in its potential application for carbon sequestration, as it has a high capacity to bind and release CO₂. rsc.org In complex aqueous systems, such as those found in geochemical environments, the solubility of beryllium minerals like bertrandite and phenakite is controlled by the formation of various complexes. Theoretical models suggest that at elevated temperatures, monomeric hydroxide complexes (BeOH⁺, Be(OH)₂(aq), and Be(OH)₃⁻) are predominant over polymeric ones. capes.gov.br
The presence of other cations can also affect beryllium solubility. For instance, in calcium-rich solutions, the formation of ternary Ca-Be(II)-OH complexes, such as Ca₂[Be(OH)₄]²⁺, can significantly increase beryllium solubility in alkaline to hyperalkaline conditions. frontiersin.orgfrontiersin.org This is particularly relevant in environments like cementitious systems. frontiersin.orgfrontiersin.org The solubility of beryllium is also affected by the ionic strength of the solution and the presence of other complexing agents. taylorandfrancis.com For example, sulfate (B86663) ions can increase the apparent solubility of beryllium through the formation of soluble complexes. taylorandfrancis.com
The interplay of these various equilibria determines the concentration of dissolved beryllium in natural and industrial waters, which is a critical factor in understanding its mobility and potential environmental impact.
Influence of Ionic Strength and Other Anions
The stability and speciation of this compound complexes in solution are sensitive to the ionic strength of the medium and the nature of other anions present.
Ionic Strength
Ionic strength affects the activity coefficients of the ions in solution. In detailed chemical studies of complexation equilibria, the ionic strength is typically kept high and constant using a background electrolyte (e.g., sodium perchlorate, NaClO₄). This minimizes changes in activity coefficients as the concentrations of reacting species are varied, allowing for the determination of stoichiometric stability constants that are valid for that specific medium.
Research conducted in a 3.0 mol/dm³ (Na)ClO₄ medium at 25°C has identified several key beryllium(II) hydroxo-carbonato complexes. These studies, which control for ionic strength, provide a clear picture of the complex species that form under specific conditions of pH and CO₂ partial pressure. nih.govrsc.orgwikipedia.org The formation of these complexes can be described by the general equilibrium:
pBe²⁺ + qH₂O + rCO₂(g) ⇌ [Beₚ(OH)ₙ(CO₂)ᵣ]²ᵖ⁻ⁿ + nH⁺
The stability constants (log β) for several of these ternary complexes have been determined through potentiometric and solubility measurements. nih.govrsc.orgwikipedia.org
Interactive Table: Stability Constants of Beryllium(II) Hydroxo-Carbonato Complexes at High Ionic Strength
The following table presents the stability constants for various complexes identified in a 3.0 mol/dm³ (Na)ClO₄ medium at 25°C. The notation (p, n, r) corresponds to the stoichiometric coefficients of Be, OH, and CO₃ in the complex [Beₚ(OH)ₙ(CO₃)ᵣ].
| Complex Stoichiometry (p, n, r) | Proposed Formula | Equilibrium Reaction | Log Stability Constant (log β) | pH Range of Study | Reference |
| (1, 2, 1) | [Be(OH)₂(CO₃)]²⁻ | Be²⁺ + 2H₂O + CO₂(g) ⇌ [Be(OH)₂(CO₃)]²⁻ + 2H⁺ | -10.12 ± 0.06 | Neutral-Alkaline | rsc.orgwikipedia.org |
| (1, 3, 1) | [Be(OH)₃(CO₃)]³⁻ | Be²⁺ + 3H₂O + CO₂(g) ⇌ [Be(OH)₃(CO₃)]³⁻ + 3H⁺ | -16.68 ± 0.08 | Neutral-Alkaline | rsc.orgwikipedia.org |
| (1, 4, 1) | [Be(OH)₄(CO₃)]⁴⁻ | Be²⁺ + 4H₂O + CO₂(g) ⇌ [Be(OH)₄(CO₃)]⁴⁻ + 4H⁺ | -24.22 ± 0.04 | Neutral-Alkaline | rsc.orgwikipedia.org |
| (3, 3, 1) | [Be₃(OH)₃(CO₂)]³⁺ | 3Be²⁺ + 3H₂O + CO₂(g) ⇌ [Be₃(OH)₃(CO₂)]³⁺ + 3H⁺ | -8.90 ± 0.02 | Acidic | nih.gov |
| (5, 6, 1) | [Be₅(OH)₆(CO₂)]⁴⁺ | 5Be²⁺ + 6H₂O + CO₂(g) ⇌ [Be₅(OH)₆(CO₂)]⁴⁺ + 6H⁺ | -17.24 ± 0.04 | Acidic | nih.gov |
| (6, 9, 2) | [Be₆(OH)₉(CO₂)₂]³⁺ | 6Be²⁺ + 9H₂O + 2CO₂(g) ⇌ [Be₆(OH)₉(CO₂)₂]³⁺ + 9H⁺ | -29.46 ± 0.06 | Acidic | nih.gov |
| (3, 9, 3) | [Be₃(OH)₃(CO₃)₃]³⁻ | 3Be²⁺ + 9H₂O + 3CO₂(g) ⇌ [Be₃(OH)₃(CO₃)₃]³⁻ + 9H⁺ | -45.5 ± 0.5 | Neutral-Alkaline | rsc.orgwikipedia.org |
Influence of Other Anions
The presence of other anions in the solution can influence this compound equilibria by competing with carbonate and hydroxide ions for coordination with Be²⁺.
Perchlorate (ClO₄⁻): This anion is often used as a background electrolyte in research precisely because it has a very weak tendency to form complexes with most metal ions, including Be²⁺. Its effect is almost entirely due to the maintenance of a constant ionic strength.
Solubility Limits in Geochemically Relevant Systems
Defining a simple solubility product (Ksp) for this compound (BeCO₃) is problematic because the anhydrous form is unstable and readily decomposes. nih.govwikipedia.orgaakash.ac.in In aqueous systems, this compound is more stable as a basic this compound, Be₂(OH)₂CO₃. wikipedia.org Consequently, the solubility of beryllium in carbonate-containing systems is not governed by the dissolution of a simple BeCO₃ solid phase.
Instead, solubility limits are determined by the dissolution of more stable solid phases, such as beryllium hydroxide (α-Be(OH)₂(cr)), in the presence of dissolved CO₂ (carbonic acid) and its conjugate bases. rsc.orgfrontiersin.org The solubility is therefore highly dependent on pH and the partial pressure of CO₂ (PCO₂), which control the concentration of carbonate and hydroxide ions available to form soluble complexes.
In geochemically relevant systems, such as natural waters, beryllium concentrations are typically very low. Most beryllium compounds tend to settle to the bottom of water bodies as particulate matter. Significant dissolution and mobility occur primarily in acidified waters.
Research Findings on Solubility Limits
Solubility measurements have been conducted by equilibrating solid beryllium hydroxide, α-Be(OH)₂(cr), with aqueous solutions of 3.0 mol/dm³ NaClO₄ at varying pH and CO₂ partial pressures. These experiments provide insight into the maximum concentration of dissolved beryllium that can be maintained under these specific geochemical conditions.
Interactive Table: Beryllium Solubility in a Carbonate System
This table shows the calculated total solubility of beryllium(II) at different pH values based on the dissolution of α-Be(OH)₂(cr) in a 3.0 M perchlorate medium with a constant CO₂ partial pressure of 0.97 atm. This illustrates the solubility limit under these specific conditions.
| pH (-log[H⁺]) | Total Dissolved Beryllium (mol/dm³) | Predominant Soluble Species | Reference |
| 5.0 | ~1.0 x 10⁻³ | [Be₃(OH)₃(CO₂)]³⁺, Be²⁺ | nih.govrsc.org |
| 6.0 | ~5.0 x 10⁻⁴ | [Be(OH)₂(CO₂)], [Be₃(OH)₃(CO₂)]³⁺ | nih.govrsc.org |
| 7.0 | ~1.0 x 10⁻³ | [Be(OH)₂(CO₃)]²⁻, [Be(OH)₂(CO₂)] | rsc.orgwikipedia.org |
| 8.0 | ~1.0 x 10⁻² | [Be(OH)₂(CO₃)]²⁻, [Be₃(OH)₃(CO₃)₃]³⁻ | rsc.orgwikipedia.org |
Note: These solubility limits are specific to the experimental conditions (I=3.0 M, PCO₂=0.97 atm, T=25°C) and demonstrate how the formation of carbonato complexes controls the concentration of beryllium in solution in geochemically relevant scenarios.
Computational and Theoretical Chemistry Studies of Beryllium Carbonate
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective in predicting the properties of solid-state materials, including beryllium carbonate.
Theoretical calculations, particularly those based on DFT, have been instrumental in determining and confirming the structural properties of this compound. Anhydrous this compound has been synthesized at high pressures and temperatures, and its crystal structure was determined using synchrotron single-crystal X-ray diffraction and corroborated by DFT-based calculations. rsc.orgresearchgate.netnih.gov
One study reported the synthesis of BeCO₃ from beryllium oxide (BeO) and carbon dioxide (CO₂) at approximately 20(2) GPa and 1500(200) K. rsc.orgresearchgate.netnih.govrsc.org The resulting crystal structure was identified as having an acentric, trigonal space group P3₁21 with Z = 3. rsc.orgresearchgate.netnih.govrsc.org This structure is characterized by the presence of isolated [CO₃]²⁻ groups and BeO₄-tetrahedra, a novel topology not previously observed in other carbonates. rsc.orgresearchgate.netrsc.org The DFT-calculated Raman spectrum showed excellent agreement with the experimental data, further validating the determined crystal structure. rsc.org The calculated C–O bond distances within the carbonate groups are nearly identical at 1.26(1) Å and 1.29(1) Å, and the Be–O bond distances in the BeO₄-tetrahedra range from 1.55(1) Å to 1.61(1) Å. rsc.org
Further investigations into the BeO–CO₂ system under high pressure (0 to 50 GPa) using first-principles calculations and evolutionary crystal structure prediction algorithms predicted several stable and metastable phases of BeCO₃. researchgate.net The predicted stable structures included the Ama2 space group, two enantiomorphic phases P3₁21 and P3₂21, and a high-pressure modification R-3c. researchgate.net The sequence of polymorphic transitions with increasing pressure at low temperatures was predicted as Ama2 → P3₁21 at 4.5 GPa and P3₁21 → R-3c at 36 GPa. researchgate.net The R-3c modification, which belongs to the calcite structural type, features [BeO₆] octahedra instead of the [BeO₄] tetrahedra found in the lower-pressure phases. researchgate.netacs.org DFT calculations were also used to determine the bulk modulus of the P3₁21 phase, yielding a value of 95.5(8) GPa, which is consistent with the value of 91(1) GPa obtained from the elastic stiffness tensor from DFT calculations. rsc.orgresearchgate.net
The following table summarizes the key structural parameters of different BeCO₃ phases as determined by experimental and computational methods.
| Property | P3₁21 Phase (Experimental at 20(2) GPa) | P3₁21 Phase (DFT) | R-3c Phase (DFT, High Pressure) |
| Space Group | P3₁21 rsc.orgresearchgate.netnih.govrsc.org | P3₁21 researchgate.net | R-3c researchgate.netacs.org |
| Coordination | BeO₄ tetrahedra rsc.orgresearchgate.netrsc.org | BeO₄ tetrahedra researchgate.net | [BeO₆] octahedra researchgate.netacs.org |
| C-O Bond Distances (Å) | 1.26(1), 1.29(1) rsc.org | - | - |
| Be-O Bond Distances (Å) | 1.55(1) - 1.61(1) rsc.org | - | - |
| Bulk Modulus (GPa) | - | 95.5(8) rsc.orgresearchgate.net | - |
The electronic properties of this compound have been explored through the calculation of the electronic density of states (DOS) and band structures for its various predicted polymorphs. researchgate.net These calculations are crucial for understanding the nature of chemical bonding and the electronic behavior of the material. For the predicted stable modifications of BeCO₃ (Ama2, P3₁21, and R-3c), the electronic density of states and band structures were calculated. researchgate.net While detailed plots were not provided in the abstract, the study indicates that these fundamental electronic properties were determined as part of the comprehensive computational investigation. researchgate.net
For context, studies on elemental beryllium have used self-consistent potentials and the orthogonalized plane wave method to calculate energy eigenvalues, from which the Fermi energy and density of states were derived. aps.org These calculations for beryllium metal showed good agreement with experimental data from soft x-ray emission and absorption. aps.org Similarly, for beryllium oxide (BeO), the valence band structure, including band dispersions and density of occupied states, has been measured and compared with band structure calculations, revealing both agreements and discrepancies between theory and experiment. scispace.com Such studies on related materials underscore the importance and utility of DOS and band structure analysis, a methodology that has also been applied to this compound.
Geometry Optimization and Vibrational Frequency Calculations
Ab Initio and Semi-Empirical Methods for Beryllium Complexes
Beyond DFT, other computational methods like ab initio and semi-empirical approaches are employed to study beryllium-containing systems. Ab initio methods are based on first principles without using experimental data for parameterization, while semi-empirical methods incorporate some empirical parameters to simplify calculations, making them computationally less expensive. uni-muenchen.de
Semi-empirical methods, such as AM1 and PM3, are simplified versions of Hartree-Fock theory that use empirical corrections to enhance performance. uni-muenchen.de These methods are significantly faster than ab initio calculations, allowing for the study of larger molecular systems and more extensive conformational sampling. acs.org They achieve this by neglecting certain two-electron integrals and introducing parameters to compensate for the approximations. uni-muenchen.de The parameterization is typically done to reproduce experimental data like heats of formation. uni-muenchen.de
Ab initio methods, on the other hand, such as Hartree-Fock and higher-level correlated methods, derive their results from fundamental physical constants and the principles of quantum mechanics alone. For instance, a theoretical study on beryllium derivatives of ortho-carboranes complexed with various Lewis bases was carried out at the G4 ab initio computational level to explore the strain effects on the strength of beryllium bonds. csic.es Car-Parrinello molecular dynamics (CPMD) simulations, which are a form of ab initio molecular dynamics, have been used to study the structures and speciation of aqueous beryllium complexes, outperforming static DFT computations with simple solvent models for certain kinetic and thermodynamic quantities. nih.gov
While direct comparisons of parametric and ab initio methods specifically for this compound are not prominent in the literature, the choice of method generally involves a trade-off between computational cost and accuracy, with ab initio methods typically providing higher accuracy at a greater computational expense.
The nature of the chemical bonds in beryllium compounds, particularly the Be-O bond, can be analyzed through the study of molecular electronic density. In a study of complexes between CO and this compound (BeCO₃), it was found that BeCO₃ binds more stably to the carbon atom of CO than to the oxygen atom. ias.ac.in Analysis of the electronic density in Be²⁺(CO)ₓ complexes showed a migration of electronic density from the oxygen to the carbon atomic site in the CO molecule to enhance the attractive forces with the beryllium cation. ias.ac.in
A theoretical investigation into beryllium derivatives of ortho-carboranes, including complexes with CO₃Be, utilized the Atoms in Molecules (AIM) theory to analyze the electron density at the bond critical points (BCPs). csic.es For the Be-O bonds, this analysis provides information about the nature of the interaction, such as its covalent character, based on the value of the electron density and the energy density at the BCP. csic.es The study showed that for all the complexes analyzed, the total energy density at the intermolecular BCP is negative for strong Lewis bases, indicating a degree of covalent character in the interaction. csic.es
Comparison of Parametric and Ab Initio Approaches
Molecular Dynamics Simulations in this compound Systems
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system, providing detailed information on the dynamics and thermodynamics of materials. While MD simulations have been extensively used to study various carbonate systems, such as alkaline-earth carbonates in aqueous solutions and molten alkali carbonates, there is a notable lack of specific studies focusing on molecular dynamics simulations of this compound systems in the reviewed literature. frontiersin.orgnih.govcapes.gov.bracs.orgtandfonline.comresearchgate.net
For other carbonate systems, MD simulations have been used to develop thermodynamically consistent force fields, investigate ion-pair formation, and understand transport mechanisms. nih.govacs.orgresearchgate.net For example, a new force field for alkaline-earth carbonate interactions in water was developed by fitting against experimental thermodynamic and structural data, enabling accurate reproduction of the dynamics and thermodynamics of ions in solution. acs.org In the context of beryllium, ab initio molecular dynamics has been employed to investigate aqueous beryllium complexes, providing insights into their structure, speciation, and reaction mechanisms. nih.gov These studies on related systems highlight the potential of MD simulations to unravel the molecular-level behavior of this compound, should such investigations be undertaken in the future.
Aqueous Speciation and Solvation Shell Studies
The speciation of beryllium in aqueous solutions containing carbonate is complex and highly dependent on factors such as pH and the presence of other ions. nih.gov Computational modeling, in conjunction with experimental data, has been employed to predict the dominant beryllium species under various conditions.
In carbonate-containing systems, the formation of aqueous this compound (BeCO₃) has been identified. wikipedia.org The speciation is significantly influenced by the pH of the solution. At near-neutral to alkaline pH, beryllium primarily exists as hydrolyzed species. chemistrylearner.com The presence of carbonate ions leads to the formation of various beryllium-carbonate complexes. While detailed molecular dynamics studies specifically targeting the solvation shell of this compound are not extensively reported in publicly available literature, general principles of ion solvation and studies on similar systems provide a basis for understanding. The small ionic radius and high charge density of the Be²⁺ ion suggest a strongly ordered first solvation shell. In aqueous carbonate solutions, this shell would likely consist of a combination of water molecules and carbonate ions, with the exact coordination number and geometry being influenced by the solution's composition and pH.
Studies on the aqueous chemistry of beryllium indicate that it readily forms complexes with various ligands, and carbonate is a significant inorganic ligand in many natural and engineered systems. nih.gov The interaction between beryllium and carbonate in solution is a critical factor controlling its mobility and fate in the environment.
Surface Complexation Modeling on Relevant Substrates (e.g., Cementitious Systems)
The interaction of beryllium with solid surfaces is a key process in various industrial and environmental contexts, such as the performance of cement-based materials in containing beryllium-containing wastes. Surface complexation models are computational tools used to describe the adsorption of ions from an aqueous solution onto a solid surface.
Research has focused on the uptake of beryllium by cementitious materials, particularly on the calcium silicate (B1173343) hydrate (B1144303) (C-S-H) phases, which are the primary binding components of hardened cement paste. mdpi.comwikipedia.org Molecular dynamics simulations have been a key tool in understanding the mechanisms of beryllium sorption on these surfaces.
Studies have shown that beryllium sorbs strongly onto C-S-H phases. mdpi.com The process is often characterized by an initial rapid surface complexation followed by a slower incorporation into the C-S-H structure. mdpi.com Molecular dynamics simulations indicate that beryllium hydroxide (B78521) species, such as Be(OH)₃⁻ and Be(OH)₄²⁻, can form stable surface complexes on the C-S-H surface. researchgate.net The presence of calcium ions (Ca²⁺) on the C-S-H surface has been shown to play a crucial role in enhancing the stability and strength of the beryllium binding, often through the formation of calcium bridges. mdpi.comresearchgate.net
The following table summarizes key findings from surface complexation studies of beryllium on cementitious systems:
| Substrate | Key Findings | Computational Method |
| Hardened Cement Paste (HCP) | Strong sorption of Be(II), with C-S-H phases identified as the main sink. mdpi.com | Batch sorption experiments and molecular dynamics simulations. mdpi.com |
| Calcium Silicate Hydrate (C-S-H) | Formation of stable surface complexes, with a two-step uptake process involving fast surface complexation followed by slower incorporation. mdpi.comresearchgate.net The presence of surface Ca²⁺ enhances Be(II) binding. mdpi.com | Molecular dynamics simulations. mdpi.comresearchgate.net |
These computational studies are essential for developing predictive models of beryllium's long-term behavior in environments such as nuclear waste repositories, where cementitious materials are widely used as engineered barriers. researchgate.net
Advanced Materials Science Applications of Beryllium Carbonate Research
Carbon Capture and Sequestration Technologies
Recent research has highlighted beryllium carbonate as a promising material for carbon capture and sequestration (CCS) technologies, addressing the urgent need for effective methods to mitigate rising atmospheric CO2 levels.
High Capacity CO2 Binding and Release Mechanisms
This compound demonstrates a remarkably high capacity for capturing carbon dioxide. The fundamental mechanism involves the reversible reaction between beryllium oxide (BeO) and gaseous carbon dioxide (CO2) to form this compound. The chemical equilibrium is represented as:
BeO(s) + CO2(g) ⇌ BeCO3(s) nih.gov
This reaction underscores the potential of beryllium oxide as a sorbent for CO2. The process of CO2 capture occurs through the carbonation of BeO at lower temperatures, while the release of CO2 for storage or utilization is achieved by the thermal decomposition of BeCO3 at elevated temperatures, regenerating the BeO sorbent for subsequent cycles. nih.gov
Thermogravimetric analysis (TGA) has been employed to investigate the stepwise mechanism of CO2 release from this compound. Studies show that upon heating, BeCO3 rapidly evolves CO2, a process that is facilitated by the material's low melting point. The release of CO2 from the molten state is more efficient than from a solid-state, as it allows for faster gas diffusion. wikipedia.org
Performance Metrics and Comparative Analysis with Other Sorbents
A key performance indicator for any CO2 sorbent is its capture capacity, often measured in kilograms of CO2 captured per kilogram of the sorbent material. This compound exhibits a theoretical CO2 storage capacity of approximately 1.83 kg of CO2 per kg of BeO. wikipedia.org This is significantly higher than many other materials currently used or under investigation for carbon capture.
To put this into perspective, a comparative analysis reveals the superior capacity of the BeO/BeCO3 system:
| Sorbent Material | CO2 Capture Capacity (kg CO2 per kg sorbent) |
| Beryllium Oxide (forming this compound) | 1.83 wikipedia.org |
| Lithium Oxide (forming Lithium Carbonate) | 1.47 wikipedia.org |
| Calcium Oxide (forming Calcium Carbonate) | 0.78 wikipedia.org |
| Amines | 0.19–0.37 wikipedia.org |
| Ionic Liquids | 0.07–0.09 wikipedia.org |
This table presents a comparison of the theoretical maximum CO2 capture capacities of various sorbent materials.
The high capacity of this compound is attributed to the low molar mass of beryllium. nih.gov This allows for a greater amount of CO2 to be stored per unit mass of the metal oxide compared to heavier elements like calcium.
Low-Temperature CO2 Storage and Release Facilitation
A significant advantage of this compound in the context of carbon capture is its ability to release CO2 at relatively low temperatures. The decomposition of this compound begins at temperatures near ambient conditions, and it has a notably low melting point of 54°C. wikipedia.orgwikipedia.org This is in stark contrast to other metal carbonates, such as calcium carbonate, which requires much higher temperatures (around 900°C) for decomposition.
The low decomposition temperature of BeCO3 is thermodynamically favorable and can significantly reduce the energy penalty associated with the regeneration of the sorbent in a carbon capture system. wikipedia.org Furthermore, the low melting point of this compound can be utilized to create eutectic mixtures with other carbonates, such as lithium and strontium carbonates. wikipedia.org These ternary mixtures exhibit even lower melting points, which can further facilitate the rapid and low-energy release of captured CO2. uni.lu
Precursor Chemistry for Beryllium-Containing Materials
This compound serves as a key precursor in the synthesis of other important beryllium-containing materials, including high-performance alloys and beryllium oxide ceramics.
Synthesis of High-Performance Beryllium Alloys
While direct synthesis of beryllium alloys from this compound is not a common industrial process, this compound plays a crucial indirect role. The primary route to producing beryllium alloys, such as beryllium-copper alloys, involves the reduction of beryllium oxide (BeO). ngk-alloys.comcdc.gov this compound is a primary starting material for the production of high-purity BeO. cdc.govalibaba.com
The process typically involves the following steps:
Production of basic this compound from beryllium-containing ores. cdc.gov
Conversion of basic this compound to beryllium hydroxide (B78521). cdc.gov
Calcination (high-temperature heating) of beryllium hydroxide or the basic carbonate itself to produce beryllium oxide powder. cdc.govgoogle.com
This resulting BeO powder is then used in processes like the carbon reduction in the presence of molten copper in an arc furnace to produce copper-beryllium master alloys. cdc.gov These alloys are valued in industries such as aerospace and defense for their high strength, stiffness, and low density. alibaba.com
Fabrication of Beryllium Oxide Ceramics via Carbonate Routes
This compound is a direct and essential precursor for the fabrication of beryllium oxide (BeO) ceramics. alibaba.comgoogle.com BeO ceramics are highly sought after in applications requiring excellent thermal conductivity, high electrical resistivity, and good mechanical strength, such as in electronics and nuclear reactors. wikipedia.orgfishersci.at
The fabrication process via the carbonate route involves the thermal decomposition of this compound. The anhydrous form of this compound is unstable and decomposes to beryllium oxide and carbon dioxide upon heating. nih.gov The reaction is:
BeCO3 → BeO + CO2 wikipedia.org
Basic this compound can also be used, which upon heating, yields beryllium oxide. wikipedia.org The properties of the final BeO ceramic, such as particle size and morphology, can be controlled by the conditions of the calcination process, including temperature and the presence of certain additives. google.com This allows for the tailoring of the ceramic's properties to suit specific high-performance applications.
Thin Film Deposition Research utilizing this compound Precursors
This compound serves as a water-insoluble source of beryllium that can be converted to other beryllium compounds, such as beryllium oxide (BeO), through heating in a process known as calcination. americanelements.com While this compound itself is not typically used as a direct precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes, it is a key starting material for producing high-purity beryllium oxide. fiveable.me BeO is a material with a large bandgap and extreme properties, making it a subject of significant research for applications as a gate dielectric in conjunction with wide-bandgap semiconductors like silicon carbide (SiC) and gallium nitride (GaN). researchgate.net
Research into the deposition of BeO thin films primarily utilizes more volatile organometallic beryllium compounds, such as dimethylberyllium (B1605263) or diethylberyllium, as precursors. researchgate.netmocvd-precursor-encyclopedia.de Atomic Layer Deposition (ALD) has emerged as a critical technique for growing highly uniform and conformal BeO thin films with precise, angstrom-level thickness control. The ALD process for BeO involves sequential, self-limiting reactions between a beryllium precursor (e.g., diethylberyllium) and an oxygen source, such as water (H₂O) or ozone (O₃). researchgate.netresearchgate.net
Studies have shown that the choice of oxygen source and deposition temperature significantly impacts the properties of the resulting BeO films. researchgate.net For instance, using H₂O as the oxygen source in ALD allows for the growth of temperature-independent BeO film properties between 150 and 300 °C. researchgate.net In contrast, films grown using O₃ at lower temperatures (< 200 °C) can exhibit higher concentrations of carbon and hydrogen impurities. researchgate.net Plasma-enhanced ALD (PEALD) has been shown to produce crystalline wurtzite BeO (002) films with high growth rates even at low substrate temperatures. researchgate.netresearchgate.net These advanced deposition techniques enable the creation of high-quality BeO thin films with desirable electrical and physical properties for next-generation electronic devices. researchgate.net
Table 1: Properties of Beryllium Oxide (BeO) Thin Films via Atomic Layer Deposition (ALD)
| Property | Value | Deposition Method/Conditions | Source |
|---|---|---|---|
| Bandgap Energy (Eg) | ~9.1-9.4 eV | ALD with H₂O precursor | researchgate.net |
| Bandgap Energy (Eg) | 7.9 - 8.0 eV | PEALD & ThALD with diethylberyllium | researchgate.net |
| Dielectric Constant (εr) | ~8.1 | ALD with H₂O precursor (≥ 250 °C) | researchgate.net |
| Dielectric Constant (εr) | 8.75 | PEALD | researchgate.net |
| Breakdown Voltage | 10.3 MV/cm | PEALD | researchgate.net |
| Young's Modulus | 330 ± 30 GPa | ALD | aip.org |
| Hardness | 33 ± 5 GPa | ALD | aip.org |
Role in Nuclear Fusion Research Materials (e.g., Neutron Multipliers)
Beryllium and its compounds are critical materials in the field of nuclear fusion research, particularly for use in tokamak reactors like the International Thermonuclear Experimental Reactor (ITER). The primary role of beryllium in this context is as a neutron multiplier. science.gov In a deuterium-tritium (D-T) fusion reaction, the fusion of D and T atoms produces a high-energy neutron (14.1 MeV) and a helium ion. reddit.com To sustain the reaction and breed the necessary tritium (B154650) fuel, these high-energy neutrons must be captured. Beryllium is effective at this because it can absorb a high-energy neutron and emit two or more lower-energy neutrons in a process called an (n,2n) reaction. science.govreddit.com This multiplication of neutrons is essential for ensuring a sufficient number of neutrons interact with lithium in the reactor's breeding blanket to produce an adequate supply of tritium. reddit.comans.org
Beyond neutron multiplication, beryllium is also used as a plasma-facing material for the "first wall" of the reactor—the innermost surface of the plasma vessel that must withstand extreme conditions. kit.eduhlk-ip.com Its properties, including good thermal conductivity and a low atomic number (Z=4), make it suitable for this purpose, as it minimizes contamination of the high-temperature plasma. science.govhlk-ip.com
This compound plays a role in this field of research primarily as a reference compound or precursor material. It is used in laboratory studies to understand the fundamental behavior of beryllium, including its response to irradiation conditions that simulate the reactor environment. Furthermore, fusion neutronics experiments have been performed using materials like lithium carbonate and beryllium in various configurations to simulate the neutron spectrum and breeding characteristics within a fusion reactor blanket. tandfonline.com These experiments help validate computational models and optimize the design of breeding blankets for future fusion power plants. ans.orgtandfonline.com
Table 2: Beryllium's Function in Nuclear Fusion Reactors
| Application | Function | Key Rationale | Relevant Research |
|---|---|---|---|
| Breeding Blanket | Neutron Multiplier | Absorbs one high-energy neutron, emits two or more neutrons (n,2n reaction), enhancing tritium breeding from lithium. science.govreddit.comans.org | Analysis of various beryllium configurations (e.g., sandwich-type, homogeneous mixtures) to optimize blanket design. ans.orgtandfonline.com |
| First Wall | Plasma-Facing Material | Low atomic number minimizes plasma contamination; good thermal properties help withstand high heat loads. science.govkit.eduhlk-ip.com | Development of beryllium-lined tiles and components for tokamaks like JET and ITER. hlk-ip.com |
| Materials Research | Beryllium Behavior Studies | this compound is used to study beryllium's properties under irradiation and as a component in simulated blanket experiments. tandfonline.com | Investigation of thermo-mechanical characteristics of beryllium pebble beds and interactions with other materials. researchgate.net |
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 123259 |
| Beryllium oxide | 14775 |
| Lithium carbonate | 11440 |
| Carbon dioxide | 280 |
| Dimethylberyllium | 10479 |
| Diethylberyllium | 23145 |
| Water | 962 |
| Ozone | 24823 |
| Silicon carbide | 986 |
Environmental Geochemistry and Mineralogical Investigations of Beryllium Carbonate
Natural Occurrence and Mineralogy of Beryllium Carbonates
Niveolanite: The Only Known Natural Beryllium-Rich Carbonate
Purely beryllium carbonate (BeCO3) is not known to occur naturally. wikipedia.org The only naturally occurring beryllium-rich carbonate mineral discovered to date is niveolanite. wikipedia.orgresearchgate.net This hydrous sodium this compound hydroxide (B78521) was first identified at the Poudrette quarry, Mont Saint-Hilaire, Quebec, Canada. researchgate.netgeoscienceworld.orgarizona.edu The name "niveolanite" is derived from the Latin words niveus (snow-white) and lana (wool), which describes the typical appearance of its aggregates as fluffy, snow-white flocks. geoscienceworld.orgwebmineral.com
Niveolanite is found in cavities within peralkaline pegmatites. geoscienceworld.orgarizona.edu It occurs in association with a wide range of other minerals, including albite, aegirine, natrolite, siderite, dawsonite, calcite, and eudidymite. geoscienceworld.orgarizona.edu In some instances, niveolanite forms as a pseudomorph after eudidymite, suggesting the latter served as the beryllium source for its formation. arizona.eduwebmineral.com The mineral typically forms as soft, fibrous aggregates, with individual fibers that can be up to 1.4 cm long. geoscienceworld.orgarizona.edu
The chemical formula for niveolanite is idealized as NaBe(CO₃)(OH)·1–2H₂O. geoscienceworld.orgarizona.edu Its empirical formula, based on chemical analysis, is (Na₀.₉₄Ca₀.₁₀)Σ₁.₀₄Be₀.₉₈(CO₃)₁.₀₀(OH)₁.₁₀·1.66H₂O. geoscienceworld.orgarizona.edu A notable characteristic of niveolanite is its ability to reversibly absorb molecular water in a moist environment. geoscienceworld.orgarizona.edu
Table 1: Physical and Chemical Properties of Niveolanite
| Property | Description | Source |
|---|---|---|
| Appearance | Snow-white to pearl-white fibrous aggregates. | geoscienceworld.orgarizona.edu |
| Idealized Formula | NaBe(CO₃)(OH)·1–2H₂O | geoscienceworld.orgarizona.edu |
| Crystal System | Tetragonal | geoscienceworld.org |
| Discovery Location | Poudrette quarry, Mont Saint-Hilaire, Quebec, Canada | researchgate.netgeoscienceworld.org |
| Associated Minerals | Albite, aegirine, natrolite, gonnardite, siderite, dawsonite, eudidymite, etc. | geoscienceworld.orgarizona.edu |
Coordination of Beryllium in Natural Carbonate Minerals
The coordination of beryllium in the crystal structure of niveolanite is a defining feature that distinguishes it from other alkaline-earth metal carbonates. researchgate.netrsc.org In niveolanite, the beryllium (Be²⁺) atoms are tetrahedrally coordinated, meaning each Be²⁺ ion is bonded to four oxygen atoms. researchgate.netrsc.org This is in contrast to other alkaline-earth carbonates where the cation is typically surrounded by six to nine oxygen atoms. researchgate.net
The crystal structure of niveolanite consists of infinite chains of [BeO₂(OH)]∞ running along the c-axis. geoscienceworld.orgarizona.edu These chains are formed by BeO₂(OH)₂ tetrahedra linked at common OH groups. geoscienceworld.orgarizona.edu Two other vertices of each beryllium tetrahedron are shared with carbonate (CO₃) groups, which reinforce the structure. geoscienceworld.orgarizona.edu This tetrahedral arrangement is attributed to the very small ionic radius of the Be²⁺ cation (0.27 Å in 4-fold coordination). researchgate.netrsc.org The discovery and structural analysis of niveolanite confirmed that beryllium can be incorporated into natural carbonate minerals, adopting a tetrahedral coordination that is unobserved in other natural carbonates. researchgate.netrsc.org
Geochemical Behavior of Beryllium in Carbonate-Rich Environments
Beryllium Speciation and Mobility in Natural Waters
The geochemical behavior of beryllium in natural waters, including those rich in carbonates, is largely controlled by its low solubility and tendency to exist in solid, insoluble forms. usgs.govcdc.gov Beryllium's mobility in aqueous systems is influenced by pH and the presence of complexing anions, such as carbonate. nih.govacs.org
In acidic conditions, such as those caused by acid rain, the mobility of beryllium can be enhanced. nih.govacs.org The increased concentration of hydrogen ions (H⁺) can compete with beryllium for binding sites on minerals, promoting its release into the water. nih.govacs.org Conversely, beryllium's mobility is generally limited in neutral to alkaline waters. nih.gov
Carbonate ions (CO₃²⁻) can form aqueous complexes with beryllium, which can affect its speciation and transport. nih.govbritannica.com While chloride ions form relatively weak complexes with Be²⁺, anions like carbonate, fluoride, and phosphate (B84403) can form more stable complexes, influencing its mobility. nih.govacs.org The formation of beryllium-carbonate complexes can potentially increase the concentration of dissolved beryllium in carbonate-rich waters, although beryllium generally remains relatively immobile and tends to be retained in soil and sediment. cdc.govnih.gov Studies have shown that a significant fraction of beryllium in soils can be associated with the carbonate fraction, indicating it is a key phase controlling the element's environmental availability. nih.gov
Interaction of Beryllium with Geologic Carbonate Phases
The interaction of beryllium with carbonate rocks is a significant process in the formation of certain types of beryllium deposits. geoscienceworld.orggeoscienceworld.org Many non-pegmatitic beryllium deposits are formed when beryllium-bearing hydrothermal fluids, often derived from granitic intrusions, interact with carbonate-rich country rocks like limestone and dolomite. usgs.govgeoscienceworld.org
This process, known as metasomatism, involves the replacement of the host carbonate rock by new, beryllium-bearing minerals. geoscienceworld.orggeoscienceworld.org These carbonate-hosted replacement deposits are economically important sources of beryllium. Examples of such deposits can be found where beryllium-rich volcanic rocks have intruded and mineralized carbonate rock sequences. usgs.gov The porosity and permeability of the host rock, such as tuff interbedded with carbonate layers, can favor the formation of these deposits. usgs.gov
The fluids responsible for this mineralization are often rich in fluorine, which can transport beryllium as a soluble complex. usgs.gov As these fluids interact with the carbonate rocks, changes in chemical conditions (such as pH) cause the beryllium complexes to break down, leading to the precipitation of beryllium minerals like phenakite, bertrandite, and leucophanite. usgs.gov This interaction highlights the role of carbonate lithologies as important geochemical traps for concentrating beryllium from hydrothermal systems. geoscienceworld.orgmdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Beryllium Carbonate Polymorphs
For a long time, anhydrous this compound was the last missing member of the alkaline earth metal carbonate family to be structurally characterized. Recent high-pressure, high-temperature synthesis has finally yielded a crystalline form, revealing a previously unknown structure. This breakthrough opens the door to discovering and characterizing other polymorphic forms of BeCO₃.
A recently synthesized phase of anhydrous this compound was formed by reacting beryllium oxide (BeO) with carbon dioxide (CO₂) in a laser-heated diamond anvil cell at pressures around 20 GPa and temperatures of approximately 1500 K. wikipedia.orgwikipedia.orgamericanelements.com Single-crystal X-ray diffraction determined its structure to be trigonal, with the acentric space group P3₁21. wikipedia.orgwikipedia.orgamericanelements.com A key feature of this structure is that the beryllium cations are coordinated by four oxygen atoms, an arrangement not previously observed in other carbonates. wikipedia.orgwikipedia.org This polymorph can be recovered to ambient conditions and does not undergo a phase transition upon decompression. wikipedia.orgwikipedia.orgamericanelements.com
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in this area. Before its synthesis, DFT calculations had counterintuitively suggested that a BeCO₃ structure of the aragonite type would be more stable than the calcite type, which might have been expected given beryllium's small ionic radius. wikipedia.org Further first-principles calculations and crystal structure prediction methods have suggested the existence of several other stable polymorphs at various pressures. nih.govfishersci.ie These theoretical studies predict the following sequence of polymorphic transitions at low temperatures: Ama2 → P3₁21 → R3̅c at 4.5 and 36 GPa, respectively. nih.govfishersci.ie The predicted high-pressure R3̅c modification is particularly interesting as it belongs to the calcite structural type and features [BeO₆] octahedra instead of the [BeO₄] tetrahedra found in the P3₁21 phase. nih.govfishersci.ie
Future research will focus on the targeted synthesis of these predicted polymorphs. This will involve systematically exploring the pressure-temperature phase diagram of the BeO–CO₂ system. The successful synthesis and characterization of these new forms will provide a more complete picture of this compound's structural chemistry and could reveal novel properties.
Table 1: Predicted Polymorphs of this compound
| Polymorph | Space Group | Predicted Stability Range | Key Structural Feature | Reference |
|---|---|---|---|---|
| Ama2 | Ama2 | 0 - 4.5 GPa | Chains of [BeO₄] tetrahedra | nih.govfishersci.ie |
| P3₁21 | P3₁21 | 4.5 - 36 GPa | Isolated [BeO₄] tetrahedra | wikipedia.orgnih.govfishersci.ie |
| R3̅c | R3̅c | > 36 GPa | Calcite-type, [BeO₆] octahedra | nih.govfishersci.ie |
In-Situ Characterization under Operando Conditions
To fully understand the synthesis pathways, phase transitions, and reaction mechanisms of this compound, it is crucial to study the material under the dynamic conditions in which these processes occur. In-situ and operando characterization techniques, which allow for real-time analysis during a chemical reaction or physical change, are essential tools for this purpose. fishersci.fiattelements.com
The initial synthesis and characterization of the P3₁21 polymorph of BeCO₃ relied heavily on in-situ measurements, such as synchrotron X-ray diffraction and Raman spectroscopy, performed while the sample was held at high pressure in a diamond anvil cell. wikipedia.orgwikipedia.orgamericanelements.com These techniques confirmed the formation of the new phase and allowed for its structural determination under synthesis conditions. wikipedia.orgwikipedia.org
Future research should expand the use of these techniques to create a more detailed picture of this compound's behavior. Operando studies, which combine in-situ characterization with simultaneous measurement of catalytic activity or reaction performance, are particularly promising. fishersci.fi For example, operando XRD and Raman spectroscopy could be used to:
Observe the precise pressure and temperature conditions of polymorphic transitions in real-time. thegoodscentscompany.com
Monitor the structural changes in BeCO₃ as it adsorbs and releases CO₂, providing mechanistic insights into its function as a carbon capture material.
Study the decomposition pathways of anhydrous and hydrated forms of this compound.
The development of specialized reaction cells is key to such experiments. Interestingly, elemental beryllium is often used for the X-ray transparent windows in these cells due to its low X-ray absorption, hardness, and thermal resistance, although its potential reactivity and toxicity must be carefully managed. fishersci.fithegoodscentscompany.comamericanelements.com
Multi-Scale Computational Modeling for Predictive Chemistry
Computational modeling has already proven indispensable in the study of this compound. nih.gov First-principles calculations based on Density Functional Theory (DFT) have successfully predicted stable structures, confirmed experimental findings, and provided data where experiments are difficult. wikipedia.orgwikipedia.orgnih.gov For instance, DFT calculations were used to:
Confirm the experimentally determined P3₁21 crystal structure and unequivocally reproduce its Raman spectrum. wikipedia.orgwikipedia.org
Predict a sequence of pressure-induced polymorphic transitions and identify potentially stable but not-yet-synthesized phases like Ama2 and R3̅c. nih.govfishersci.ie
Calculate physical properties such as the bulk modulus (K₀ ≈ 91-95.5 GPa for the P3₁21 phase), which are consistent with expected values for M²⁺(CO₃) carbonates. wikipedia.org
Determine that the synthesized P3₁21 polymorph is more stable than a hypothetical aragonite-type structure within the investigated pressure range. wikipedia.org
The next frontier is to employ multi-scale computational modeling to bridge the gap from atomic-level interactions to macroscopic material properties. This involves combining highly accurate quantum mechanical methods for small systems with classical simulations and thermodynamic modeling for larger systems and longer timescales. Such an approach will enable a more comprehensive and predictive understanding of this compound chemistry. Future computational efforts should focus on:
Modeling the kinetics of phase transitions between different polymorphs.
Simulating the interaction of BeCO₃ surfaces with CO₂ and other small molecules to understand the fundamentals of its carbon capture potential.
Predicting the structure and stability of complex this compound-hydroxide species in aqueous solutions.
Developing accurate force fields for classical molecular dynamics simulations to study bulk properties and behavior under various conditions.
Design of Next-Generation Carbon Capture Materials
A significant emerging paradigm for this compound is its potential application in carbon capture and sequestration. wikipedia.org Theoretical calculations suggest that this compound possesses an exceptionally high capacity for binding carbon dioxide. wikipedia.orgfishersci.iescribd.com When considering the reaction BeO + CO₂ ⇌ BeCO₃, the storage capacity is approximately 1.83 kg of CO₂ per kg of BeO, which is substantially higher than many other materials currently under investigation. wikipedia.orgscribd.comfishersci.ca
This high capacity, combined with a low decomposition temperature, makes BeCO₃ an intriguing model compound for designing next-generation carbon capture materials. wikipedia.org Unlike calcium carbonate (CaCO₃), which requires temperatures of 900°C or higher to release CO₂, this compound begins to decompose at much lower temperatures, potentially reducing the energy penalty associated with regenerating the capture material. wikipedia.org Thermogravimetric analysis (TGA) is a key technique for studying this CO₂ release mechanism. wikipedia.orgamericanelements.com
Future research in this area should aim to:
Experimentally verify the high CO₂ capture capacity and study the kinetics of the absorption/desorption cycle.
Develop and investigate nanomaterials based on beryllium oxide to maximize surface area and enhance reaction rates.
Explore the use of this compound as a component in mixed carbonate systems. For example, its addition to a binary Li₂CO₃/SrCO₃ mixture has been shown to create a ternary eutectic with a substantially lower melting point, which could be advantageous in certain carbon capture processes. fishersci.ca
Address the practical challenges, including developing cost-effective synthesis routes for stable, high-surface-area materials.
Table 2: Comparison of CO₂ Capture Capacities
| Absorbent System | CO₂ Capacity (kg CO₂ per kg absorbent) | Reference |
|---|---|---|
| BeO → BeCO₃ | 1.83 | wikipedia.orgscribd.comfishersci.ca |
| Li₂O → Li₂CO₃ | 1.47 | wikipedia.orgfishersci.ca |
| CaO → CaCO₃ | 0.78 | wikipedia.org |
| Amines / Ionic Liquids | Lower than metal oxides | wikipedia.orgfishersci.ie |
Investigation of Under-explored this compound Complexation Chemistry
The chemistry of this compound extends beyond the simple anhydrous solid. In aqueous environments, beryllium forms a variety of complex carbonate and hydroxide-containing species. americanelements.com The existence of basic this compound, a mixed salt with the formula Be₂CO₃(OH)₂, has long been known. wikipedia.orgchemistrylearner.comnih.gov Furthermore, the naturally occurring mineral niveolanite shows that complex beryllium carbonates can be found in nature. wikipedia.org
Detailed studies using potentiometric and solubility measurements in perchlorate (B79767) media have sought to identify these complexes. americanelements.com This research suggests the formation of several mononuclear and polynuclear species in the Be(II)–H₂O–CO₂(g) system. americanelements.com Based on the experimental data, the formation of complexes such as [Be(OH)₂(CO₂)], [Be(OH)₃(CO₂)]⁻, and [Be(OH)₄(CO₂)]²⁻ has been proposed. americanelements.com Raman spectroscopy of concentrated solutions indicated that the carbonate ion exists as CO₃²⁻ in the predominant complexes, suggesting their formulas should be written as [Be(OH)₂(CO₃)]²⁻ and a polynuclear species like [Be₃(OH)₃(CO₃)₃]³⁻. americanelements.com
This area of complexation chemistry remains under-explored. Future research should focus on:
Utilizing modern analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to unambiguously identify and characterize the full range of aqueous this compound complexes.
Studying the kinetics and thermodynamics of the formation of these complexes to better understand beryllium's behavior in geochemical and industrial processes.
Investigating the potential of these soluble complexes as precursors for the synthesis of novel beryllium-containing materials.
Q & A
Q. How can basic beryllium carbonate be synthesized, and what methodological precautions are required?
Basic this compound (Be₂CO₃(OH)₂) is synthesized by reacting beryllium sulfate (BeSO₄) with ammonium carbonate ((NH₄)₂CO₃) in aqueous solution. The reaction must be conducted under controlled pH and temperature to avoid premature decomposition. Key steps:
- Precipitation : Slowly add ammonium carbonate to a stirred solution of BeSO₄ to avoid local pH spikes that destabilize the product.
- Isolation : Filter the precipitate under inert gas (e.g., CO₂) to minimize exposure to moisture and atmospheric CO₂, which accelerates decomposition .
- Characterization : Use thermogravimetric analysis (TGA) to confirm the presence of hydroxide and carbonate ions via mass loss profiles.
Q. What are the key structural and stability challenges of anhydrous this compound?
Anhydrous BeCO₃ is highly unstable and decomposes to BeO and CO₂ even at room temperature. Stability requires storage under CO₂ atmosphere. The tetrahydrate form (BeCO₃·4H₂O) is similarly unstable and forms only transiently when CO₂ is bubbled through Be(OH)₂ suspensions .
- Experimental Tip : Use in situ spectroscopic methods (e.g., FTIR) to monitor decomposition kinetics during synthesis or storage.
Q. How does the thermal stability of this compound compare to other Group 2 carbonates?
The thermal stability of Group 2 carbonates increases with cation size:
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound?
this compound’s reported insolubility in water is complicated by its tendency to hydrolyze, forming Be(OH)₂ and CO₂. This reaction obscures true solubility measurements.
- Methodology : Use radiometric tracers (e.g., ⁷Be) to quantify solubility in controlled CO₂ partial pressures. This approach avoids interference from decomposition byproducts .
- Data Interpretation : Compare results with computational models (e.g., density functional theory) to predict solubility under varying thermodynamic conditions .
Q. What advanced techniques are suitable for characterizing this compound’s decomposition pathways?
- In Situ X-ray Diffraction (XRD) : Track phase transitions during heating to identify intermediate products (e.g., amorphous BeO).
- Mass Spectrometry Coupled with TGA : Correlate mass loss with gas evolution (CO₂, H₂O) to map decomposition kinetics .
- Synchrotron Radiation : Resolve short-lived intermediates during rapid decomposition .
Q. How can this compound be safely handled in high-temperature plasma research?
In fusion reactor studies (e.g., ITER), beryllium compounds are used as plasma-facing materials. Safety protocols include:
- Containment : Use gloveboxes with HEPA filtration to prevent inhalation of BeCO₃ dust.
- Engineering Controls : Implement local exhaust ventilation and automated transfer systems to minimize human contact .
- Waste Management : Decontaminate labware using acidic solutions (e.g., HNO₃) to dissolve residual BeCO₃, followed by precipitation as Be(OH)₂ for safe disposal .
Methodological Challenges
Q. What experimental designs mitigate the reactivity of this compound with moisture?
- Inert Atmosphere : Conduct all manipulations in a dry CO₂ or N₂ glovebox.
- Solvent Selection : Use non-aqueous solvents (e.g., dimethylformamide) for reactions requiring carbonate ion mobility .
- Real-Time Monitoring : Deploy humidity sensors in reaction chambers to trigger alarms if moisture levels exceed 10 ppm .
Q. How can isotopic labeling advance studies on this compound’s environmental mobility?
- Tracer Studies : Synthesize ¹⁰Be-labeled BeCO₃ to track its adsorption/desorption in soil or water systems.
- Analytical Integration : Use accelerator mass spectrometry (AMS) to detect ultra-trace ¹⁰Be levels, enabling precise environmental fate modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
